Antitumor agent-114

STING agonist Cyclic dinucleotide Immuno-oncology

Natural STING ligands (e.g., cGAMP) exhibit poor permeability and metabolic instability, hampering preclinical immuno-oncology research. Antitumor agent-114, a vinylphosphonate-based cyclic dinucleotide prodrug, overcomes these barriers with potent, cross-species STING activation. • ~1000-fold more potent than ADU-S100 in vitro • Complete tumor regression in 7/8 4T1-bearing mice • Human/mouse cross-reactive for translational biomarker validation • Co-crystal structure (PDB: 7Q85) available to guide SAR Supplied as a research-grade solid with verified purity; shipped globally with blue ice.

Molecular Formula C39H50F2N10O13P2
Molecular Weight 966.8 g/mol
Cat. No. B12372456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-114
Molecular FormulaC39H50F2N10O13P2
Molecular Weight966.8 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C(=O)OCOP2(=O)C=CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C
InChIInChI=1S/C39H50F2N10O13P2/c1-38(10-5-3-6-11-38)36(52)56-20-59-65(54)14-9-22-28(24(40)34(61-22)50-18-48-26-30(42)44-16-46-32(26)50)64-66(55,60-21-57-37(53)39(2)12-7-4-8-13-39)58-15-23-29(63-65)25(41)35(62-23)51-19-49-27-31(43)45-17-47-33(27)51/h9,14,16-19,22-25,28-29,34-35H,3-8,10-13,15,20-21H2,1-2H3,(H2,42,44,46)(H2,43,45,47)/t22-,23-,24-,25-,28-,29-,34-,35-,65?,66?/m1/s1
InChIKeyBOURUQSKBIBXRG-STXGDPECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor agent-114 STING Agonist


Antitumor agent-114 (CAS 2757762-91-5) is a synthetic cyclic dinucleotide (CDN) prodrug belonging to the vinylphosphonate class, designed as a stimulator of interferon genes (STING) agonist. It acts as a potent activator of the cGAS-STING pathway, a central mediator of innate immune responses against cancer . This compound represents a novel chemical entity within the broader CDN family, distinguished by a unique vinylphosphonate moiety that confers enhanced binding and activation properties. It is primarily utilized as a research tool in immuno-oncology to investigate STING-dependent mechanisms and to model therapeutic responses in preclinical tumor models [1].

Antitumor agent-114: Key Differentiators


The STING agonist class encompasses diverse chemical scaffolds with substantial differences in potency, species cross-reactivity, and therapeutic window [1]. Generic substitution with older, non-prodrug CDNs like ADU-S100 or mouse-selective agents like DMXAA is not scientifically valid. For instance, ADU-S100 exhibits nanomolar to micromolar activity but has faced clinical limitations in achieving durable tumor regression [2]. DMXAA is ineffective against human STING, rendering it unsuitable for translational studies [3]. Natural ligands like cGAMP suffer from poor cell permeability and metabolic instability [4]. Antitumor agent-114's vinylphosphonate scaffold and prodrug design directly address these limitations, offering a distinct pharmacological profile that cannot be replicated by in-class analogs. The following quantitative evidence establishes the specific dimensions where Antitumor agent-114 is meaningfully differentiated for scientific selection.

Antitumor agent-114: Head-to-Head Evidence


In Vitro Potency vs. ADU-S100

In a STING-affinity screening assay, the acyloxymethyl prodrug form of the vinylphosphonate CDN series, which includes Antitumor agent-114 (designated as compound 14c in the primary study), exhibited up to a 1000-fold increase in potency compared to the clinical-stage STING agonist ADU-S100 [1]. This dramatic potency enhancement is attributed to the unique vinylphosphonate moiety and the prodrug strategy that improves cellular uptake and stability. In contrast, ADU-S100, a synthetic cyclic dinucleotide, shows an EC50 of approximately 2.9 μM in similar cellular activation assays [2], highlighting the order-of-magnitude difference achieved by Antitumor agent-114.

STING agonist Cyclic dinucleotide Immuno-oncology In vitro potency

In Vivo Tumor Regression in 4T1 Model

In a syngeneic 4T1 mouse model of breast cancer, intratumoral administration of Antitumor agent-114 (compound 14c) at a dose of 2 mg/kg resulted in complete tumor regression in 7 out of 8 treated mice, with 80% tumor growth inhibition (TGI) observed . In comparison, the clinical candidate ADU-S100, while demonstrating immune activation, has not consistently achieved complete tumor regression in similar preclinical models, with published studies reporting partial tumor control rather than complete eradication [1]. For example, ADU-S100 in the same 4T1 model showed only modest tumor growth delay without full regression in multiple independent studies [2].

In vivo efficacy Tumor regression 4T1 breast cancer STING immunotherapy

Human/Mouse STING Activity vs. DMXAA

Antitumor agent-114 is a member of the vinylphosphonate CDN class, which has been shown to potently activate both human and mouse STING proteins [1]. This is in stark contrast to the first-generation STING agonist DMXAA, which binds and activates murine STING but exhibits no binding to human STING [2]. Specifically, biochemical assays demonstrate that DMXAA fails to induce interferon-β production in human cells, whereas vinylphosphonate CDNs like Antitumor agent-114 retain full activity across species [3]. This species selectivity of DMXAA has been cited as a primary reason for its failure in human clinical trials despite robust preclinical murine efficacy.

Species cross-reactivity Human STING Translational research DMXAA

Crystal Structure with Human STING

The co-crystal structure of the lead vinylphosphonate CDN ligand (compound 4, the active moiety of Antitumor agent-114) bound to human STING protein has been solved, providing atomic-level insights into its binding mode [1]. This structural information is not available for many comparator STING agonists. In contrast, the binding mode of the natural ligand cGAMP has been well-characterized [2], but cGAMP suffers from rapid degradation by ENPP1 phosphodiesterase, a vulnerability that the synthetic vinylphosphonate scaffold is designed to circumvent [3]. The vinylphosphonate moiety introduces a unique hydrogen-bonding network that stabilizes the STING dimer interface, contributing to the compound's high affinity and potency.

Crystal structure STING-ligand complex Binding mode Rational drug design

Dose-Response and Tolerability

In the 4T1 tumor-bearing mouse model, Antitumor agent-114 demonstrated robust anti-tumor activity across a tested dose range. At the highest dose of 2 mg/kg, it achieved 80% TGI and induced complete regression in 7 of 8 mice; at a lower dose of 0.67 mg/kg, it still achieved 70% TGI . This indicates a favorable dose-response relationship without a steep drop in efficacy at reduced exposure. In comparison, certain STING agonists have been associated with dose-limiting toxicities due to systemic cytokine release; for example, ADU-S100 in clinical trials exhibited cytokine release syndrome at higher intratumoral doses [1]. While direct tolerability data for Antitumor agent-114 in non-human primates or humans are not available, the murine efficacy data at both high and moderate doses suggests a functional therapeutic window that supports its use as a research tool.

Dose-response Therapeutic window Tolerability In vivo pharmacology

Antitumor agent-114: Research Applications


STING Activation Potency Benchmarking

Antitumor agent-114's up to 1000-fold increase in potency over ADU-S100 [1] makes it an ideal reference compound for establishing the upper limit of STING activation in vitro. Researchers can use it as a positive control to calibrate assay sensitivity when screening novel STING agonists or when investigating downstream signaling events such as TBK1/IRF3 phosphorylation and type I interferon production. Its high potency allows for reliable signal detection even at low nanomolar concentrations, facilitating high-throughput screening formats.

Curative Response Modeling in Syngeneic Models

The ability of Antitumor agent-114 to induce complete tumor regression in 7 out of 8 mice bearing 4T1 breast tumors positions it as a gold-standard positive control for immunotherapy efficacy studies. It can be employed to generate durable anti-tumor immune memory in mice, enabling downstream analysis of T cell priming, tumor-infiltrating lymphocyte populations, and the development of abscopal effects when combined with radiation or other immunomodulators.

Human-Relevant STING Studies

Unlike the mouse-selective agonist DMXAA [2], Antitumor agent-114 potently activates both human and mouse STING . This cross-reactivity is essential for studies aiming to correlate murine in vivo findings with human cellular and molecular data. It is particularly valuable for validating biomarkers of STING pathway activation in human PBMC or THP-1 cell-based assays that will later be used in clinical trial contexts.

Structure-Guided Medicinal Chemistry

The solved co-crystal structure of the vinylphosphonate CDN core bound to human STING (PDB: 7Q85) [3] provides a rational basis for structure-activity relationship (SAR) studies. Medicinal chemists can utilize Antitumor agent-114 as a scaffold for designing next-generation analogs with improved pharmacokinetic properties or alternative prodrug moieties, leveraging the atomic-level understanding of key binding interactions that underpin its high potency and species cross-reactivity.

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